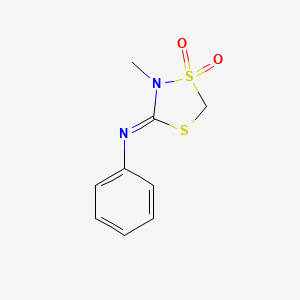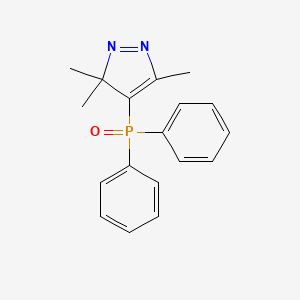
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione typically involves the reaction of 2-methylpropan-1-amine with phenylisothiocyanate in the presence of a solvent like toluene. This reaction forms 1-(2-methylpropyl)-3-phenylthiourea, which then undergoes cyclization with sodium acetate and chloroacetic acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of (3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by inducing apoptosis or disrupting cell division .
Comparación Con Compuestos Similares
Similar Compounds
- (3Z,5Z)-3,5-bis(phenylimino)-1,2-dithiolan-4-yl
- 3H-[1,2]dithiolo[3,4-b]quinolin-4(9H)-one
Uniqueness
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
65168-83-4 |
|---|---|
Fórmula molecular |
C9H10N2O2S2 |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
2-methyl-1,1-dioxo-N-phenyl-1,4,2-dithiazolidin-3-imine |
InChI |
InChI=1S/C9H10N2O2S2/c1-11-9(14-7-15(11,12)13)10-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clave InChI |
PDENABCFDMBRKG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC2=CC=CC=C2)SCS1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)





![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)

methyl}thymidine](/img/structure/B14489555.png)
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)

